molecular formula C25H22BrN3O4 B12035918 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate CAS No. 769152-59-2

4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate

Cat. No.: B12035918
CAS No.: 769152-59-2
M. Wt: 508.4 g/mol
InChI Key: XPIAARQYZIMDNL-JFLMPSFJSA-N
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Description

4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom, an ethylanilino group, and a methylbenzoate moiety

Properties

CAS No.

769152-59-2

Molecular Formula

C25H22BrN3O4

Molecular Weight

508.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate

InChI

InChI=1S/C25H22BrN3O4/c1-3-17-8-11-20(12-9-17)28-23(30)24(31)29-27-15-18-14-19(26)10-13-22(18)33-25(32)21-7-5-4-6-16(21)2/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

XPIAARQYZIMDNL-JFLMPSFJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate typically involves multiple steps. One common approach is the condensation reaction between 4-bromo-2-formylphenyl 2-methylbenzoate and 4-ethylanilino(oxo)acetyl hydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate
  • 4-bromo-2-((E)-{[(cyclohexylamino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate
  • 4-bromo-2-((E)-{(4-morpholinylcarbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-methoxybenzoate

Uniqueness

4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate is unique due to the presence of the ethylanilino group, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate is a complex organic molecule that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN3O3C_{18}H_{18}BrN_{3}O_{3}, and it features several functional groups that contribute to its biological activity. The presence of a bromo group, hydrazone linkage, and ethylanilino moiety are particularly noteworthy.

Structural Features

FeatureDescription
Bromo GroupEnhances reactivity and potential biological interactions.
Hydrazone LinkageKnown for diverse biological activities including antimicrobial and anticancer properties.
Ethylanilino MoietyProvides a pathway for further functionalization and biological targeting.

Synthesis

The synthesis of 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate typically involves multiple steps:

  • Formation of 4-Ethylaniline : Reaction of aniline with ethyl bromide.
  • Acetylation : Acetylation of 4-ethylaniline using acetic anhydride.
  • Hydrazonation : Reaction with hydrazine hydrate to form the hydrazone derivative.
  • Bromination and Esterification : Final steps involve bromination and esterification with 2-methylbenzoic acid.

These synthetic routes highlight the complexity involved in creating this compound, necessitating careful control over reaction conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways by binding to enzymes or receptors, although the exact molecular targets are still under investigation.

Antimicrobial Activity

Research indicates that compounds similar to 4-bromo-2-((E)-{[(4-ethylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-methylbenzoate exhibit significant antimicrobial properties. A study demonstrated that derivatives with hydrazone linkages showed enhanced activity against various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have shown that the compound may possess anticancer properties. In vitro tests indicated that it could inhibit the proliferation of cancer cell lines, possibly through apoptosis induction mechanisms. Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several hydrazone derivatives against common pathogens. The results indicated that compounds with structural similarities to our target compound exhibited minimum inhibitory concentrations (MICs) in the micromolar range against Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Assessment : Another investigation focused on assessing the cytotoxic effects of various derivatives in human cancer cell lines. The study found that certain modifications to the hydrazone structure significantly increased cytotoxicity, highlighting the importance of structural optimization for enhancing therapeutic effects.

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